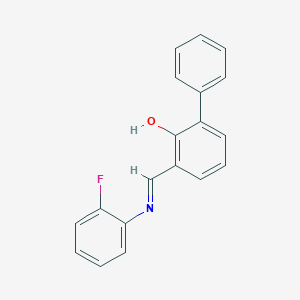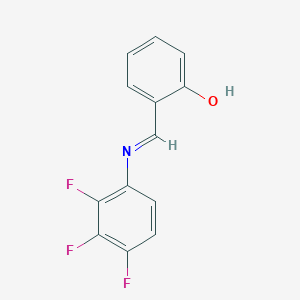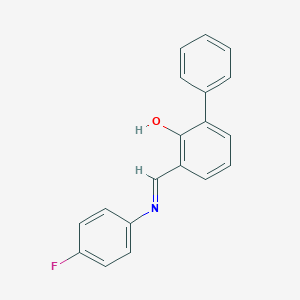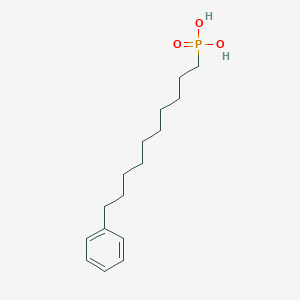
N-(3-tert-Butylsalicylidene)-4-bromo-2-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-tert-Butylsalicylidene)-4-bromo-2-methylaniline (NBSMA) is a heterocyclic aromatic compound that has been studied extensively for its potential applications in the laboratory. It is a highly versatile compound that is used in a variety of reactions and processes, including synthesis, catalysis, and biological research. NBSMA is a non-toxic, cost-effective, and easy-to-use reagent that has been widely used in organic synthesis and laboratory research.
Applications De Recherche Scientifique
N-(3-tert-Butylsalicylidene)-4-bromo-2-methylaniline has been used extensively in laboratory research, particularly in the fields of organic synthesis and biochemistry. It is an excellent reagent for the synthesis of a variety of heterocyclic compounds, including quinolines, isoquinolines, and quinoxalines. In addition, N-(3-tert-Butylsalicylidene)-4-bromo-2-methylaniline can be used as a catalyst for a variety of reactions, including the Diels-Alder reaction, the Michael reaction, and the aldol condensation. Furthermore, N-(3-tert-Butylsalicylidene)-4-bromo-2-methylaniline has been used in the synthesis of a variety of biologically active compounds, including drugs and natural products.
Mécanisme D'action
The mechanism of action of N-(3-tert-Butylsalicylidene)-4-bromo-2-methylaniline is still under investigation. However, it is believed that the compound acts as a Lewis acid, which is capable of forming a complex with a Lewis base. This complex then undergoes a cyclization reaction, which results in the formation of the desired product. Furthermore, N-(3-tert-Butylsalicylidene)-4-bromo-2-methylaniline is believed to act as a catalyst for certain reactions, such as the Diels-Alder reaction and the Michael reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(3-tert-Butylsalicylidene)-4-bromo-2-methylaniline are still being investigated. However, some studies have shown that the compound has anti-inflammatory, anti-oxidative, and anti-cancer properties. In addition, N-(3-tert-Butylsalicylidene)-4-bromo-2-methylaniline has been shown to have a positive effect on the immune system and to be an effective inhibitor of certain enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-tert-Butylsalicylidene)-4-bromo-2-methylaniline is an excellent reagent for laboratory experiments due to its low cost, ease of use, and high purity. Furthermore, the compound is non-toxic and has a wide range of applications. However, N-(3-tert-Butylsalicylidene)-4-bromo-2-methylaniline is not suitable for use in reactions that require high temperatures or pressures, as it can decompose at high temperatures.
Orientations Futures
N-(3-tert-Butylsalicylidene)-4-bromo-2-methylaniline has a wide range of potential applications, and there are many future directions for research. For example, further research could be conducted to investigate the biochemical and physiological effects of N-(3-tert-Butylsalicylidene)-4-bromo-2-methylaniline, as well as its potential applications in drug development. Additionally, further studies could be conducted to explore the potential of N-(3-tert-Butylsalicylidene)-4-bromo-2-methylaniline as a catalyst for other reactions, such as the Wittig reaction or the Heck reaction. Finally, further research could be conducted to investigate the potential of N-(3-tert-Butylsalicylidene)-4-bromo-2-methylaniline as a fluorescent dye or as a component of nanomaterials.
Méthodes De Synthèse
N-(3-tert-Butylsalicylidene)-4-bromo-2-methylaniline can be synthesized in a variety of ways. The most common method involves the reaction of 3-bromo-2-methylaniline with tert-butylsalicylaldehyde in the presence of a base. This reaction produces N-(3-tert-Butylsalicylidene)-4-bromo-2-methylaniline in a high yield with excellent purity. Other methods of synthesis include the reaction of 3-bromo-2-methylaniline with ethyl salicylate in the presence of a base, or the reaction of 3-bromo-2-methylaniline with p-toluenesulfonyl chloride in the presence of a base.
Propriétés
IUPAC Name |
2-[(4-bromo-2-methylphenyl)iminomethyl]-6-tert-butylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO/c1-12-10-14(19)8-9-16(12)20-11-13-6-5-7-15(17(13)21)18(2,3)4/h5-11,21H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRWTICFLNCDRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)N=CC2=C(C(=CC=C2)C(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-tert-Butylsalicylidene)-4-bromo-2-methylaniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-Bis[(N-3-fluorophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298103.png)
![2,3-Bis[(N-4-bromophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298110.png)
![2,3-Bis[(N-5-chloro-2-methylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298116.png)
![1,2-Diphenyl-1,2-Bis[(N-5-chloro-2-methylphenyl)imino]ethane-nickel(II)-dibromide](/img/structure/B6298123.png)
![2,3-Bis[(N-4-chlorophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298127.png)


![2,3-Bis[(N-4-methylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298155.png)
![2,3-Bis[(N-4-iodophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298164.png)
![2,3-Bis[(N-2-chlorophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298168.png)



